rac Homatropine Hydrobromide-d3
Description
Overview of Homatropine (B1218969) as a Model Compound in Mechanistic and Analytical Research Paradigms
Homatropine, a synthetic tropane (B1204802) alkaloid, serves as a valuable model compound in various research settings. nih.govwikipedia.org Structurally similar to atropine, it is the mandelic acid ester of tropine (B42219). mdpi.com As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, it exhibits anticholinergic properties. nih.govwikipedia.org
In research, homatropine is utilized to:
Study Receptor-Ligand Interactions: Its well-defined pharmacological profile makes it an ideal candidate for investigating the binding and functional activity at muscarinic receptors. nih.gov
Develop Analytical Methods: The presence of a tropane core and ester functionality provides a platform for the development and validation of new analytical techniques for the detection and quantification of tropane alkaloids in various matrices. scielo.brnih.gov
Investigate Structure-Activity Relationships: By modifying the structure of homatropine, researchers can explore how chemical changes affect its biological activity, leading to the design of new therapeutic agents. acs.org
Rationale for Deuterium (B1214612) Labeling at Specific Positions in rac-Homatropine for Research Applications
The strategic placement of deuterium atoms in the homatropine molecule to create rac-Homatropine Hydrobromide-d3 is a deliberate choice driven by specific research objectives. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. clearsynth.com This labeling is typically on the N-methyl group of the tropane ring. cymitquimica.com
The rationale for this specific labeling includes:
Metabolic Blocking: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down or block metabolic pathways that involve the cleavage of this bond, such as N-demethylation. This allows researchers to study the metabolic fate of the rest of the molecule more clearly.
Internal Standard for Mass Spectrometry: rac-Homatropine Hydrobromide-d3 is an ideal internal standard for the quantification of homatropine in biological samples. Its chemical and physical properties are nearly identical to the unlabeled compound, ensuring similar extraction efficiency and ionization response in mass spectrometry. However, its increased mass allows it to be distinguished from the endogenous or administered unlabeled homatropine, enabling accurate quantification.
Mechanistic Studies: The kinetic isotope effect associated with the deuterated N-methyl group can be used to probe the mechanisms of enzymatic reactions involving this part of the molecule.
Historical Context of Deuterated Tropane Alkaloids in Scientific Investigations
The use of deuterated compounds in scientific research has a long history, with applications expanding as analytical instrumentation has become more sophisticated. In the context of tropane alkaloids, a class of naturally occurring compounds found in plants of the Solanaceae family, deuterium labeling has been instrumental in biosynthetic studies. researchgate.netwikipedia.org
For instance, feeding plants or cell cultures with deuterated precursors has allowed researchers to trace the intricate biosynthetic pathways leading to complex alkaloids like hyoscyamine (B1674123) and scopolamine. researchgate.net These studies have been crucial in identifying the enzymes and intermediate compounds involved in their formation. nih.gov The analysis of the resulting deuterated alkaloids by techniques like GC-MS has provided definitive evidence for the proposed biosynthetic routes. researchgate.net This historical foundation of using deuterated tropane alkaloids to unravel biosynthetic mysteries has paved the way for the use of specifically labeled compounds like rac-Homatropine Hydrobromide-d3 in more targeted mechanistic and analytical studies today.
Compound Data
| Compound Name |
| rac-Homatropine Hydrobromide-d3 |
| Homatropine |
| Atropine |
| Scopolamine |
| Hyoscyamine |
| Cocaine |
| Anisodamine |
| Benzatropine |
| Trospium chloride |
| Cyclopentolate |
| Tropicamide |
| L-lysine |
| Malonyl-CoA |
| Ornithine |
| Angelic acid |
| Tiglic acid |
| Senecioic acid |
| Isovaleric acid |
| Truxillic acid |
| Tropic acid |
| Benzylic acid |
| Diphenhydramine |
| Hydrocodone |
| Methylecgonidine |
| Calystegines |
| Property | Value |
| Chemical Formula | C₁₆D₃H₁₈NO₃·HBr cymitquimica.com |
| Molecular Weight | 359.273 g/mol cymitquimica.com |
| Synonyms | [(1R,5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide, (±)-Homatropine-d3 Bromide cymitquimica.com |
Properties
Molecular Formula |
C₁₆H₁₉D₃BrNO₃ |
|---|---|
Molecular Weight |
359.27 |
Synonyms |
α-Hydroxybenzeneacetic Acid (3-Endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Ester-d3 Hydrobromide; 1αH,5αH-Tropan-3α-ol Mandelate (Ester)-d3 Hydrobromide; (±)-Homatropine-d3 Bromide; Homatropine-d3 Bromide; Homatropine-d3 Hydrobromide; Isopto Homatrop |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Rac Homatropine Hydrobromide D3
Strategies for Site-Specific Deuterium (B1214612) Incorporation onto the Homatropine (B1218969) Scaffold
The synthesis of rac-Homatropine Hydrobromide-d3 necessitates precise methods for introducing deuterium at specific positions within the molecule. The tropane (B1204802) alkaloid structure of homatropine presents unique challenges and opportunities for selective deuteration. Methodologies can be broadly categorized into hydrogen-deuterium exchange reactions and reductive processes employing deuterated reagents.
Deuteration via Hydrogen-Deuterium Exchange Reactions
Hydrogen-Deuterium (H-D) exchange reactions represent a direct approach to substitute protons with deuterons. These methods can be mediated by catalysts or solvents.
Catalytic H-D exchange offers a powerful tool for the selective deuteration of organic molecules. Transition metal catalysts, such as those based on iron, palladium, or rhodium, can facilitate the activation of C-H bonds, enabling exchange with a deuterium source. researchgate.netnih.govnih.gov For the homatropine scaffold, a suitable catalyst could promote deuteration at positions activated by adjacent functional groups or through directed C-H activation. The choice of catalyst and reaction conditions is crucial to achieve the desired regioselectivity and level of deuterium incorporation.
Table 1: Representative Catalysts for H-D Exchange Reactions
| Catalyst System | Deuterium Source | Typical Substrates | Reference |
| Iron Pincer Complex | Benzene-d6 | (Hetero)aromatic hydrocarbons | nih.gov |
| Palladium on Carbon (Pd/C) with Aluminum | D2O | Amino acids, esters | nih.gov |
| Rhodium Nanocatalysts | Deuterium gas (D2) | Pharmaceuticals | researchgate.net |
This table presents examples of catalyst systems and is not exhaustive.
The application of such catalysts to homatropine would likely target the aromatic ring of the mandelic acid moiety or specific positions on the tropane ring, depending on the catalyst's mechanism. For instance, an iron-based catalyst might selectively deuterate the aromatic ring. nih.gov
Deuterium oxide (D2O) is an inexpensive and readily available deuterium source that can be used for H-D exchange, often under acidic or basic conditions or with the aid of a catalyst. nih.govnih.govnih.gov For homatropine, protons alpha to the carbonyl group in the mandelate (B1228975) ester are potentially exchangeable in the presence of a suitable base or acid catalyst in D2O. Additionally, remote C(sp3)-H bonds can be targeted using radical-mediated methods with D2O as the deuterium source. nih.gov Photoredox catalysis has also emerged as a mild and effective method for deuteration using D2O, particularly at α-amino sp3 C-H bonds. princeton.edu
Table 2: Conditions for D2O-Mediated H-D Exchange
| Method | Catalyst/Initiator | Target Position | Reference |
| Radical-mediated | N-allylsulfonyl moiety / AIBN | Remote C(sp3)-H | nih.gov |
| Photoredox Catalysis | Photocatalyst | α-amino sp3 C-H | princeton.edu |
| Metal-Catalyzed | Pd/C-Al | Various | nih.gov |
AIBN: α,α′-azobisisobutyronitrile. This table provides illustrative examples.
Deuteration via Reductive Processes Utilizing Deuterated Reagents
Reductive methods offer an alternative pathway for the introduction of deuterium by utilizing reagents where hydrogen has been replaced by deuterium.
Deuterated hydride reagents, such as sodium borodeuteride (NaBD4), are powerful tools for introducing deuterium during the reduction of carbonyl compounds or other reducible functional groups. isotope.comorganic-chemistry.orgsigmaaldrich.com In a potential synthesis of rac-Homatropine-d3, a precursor containing a ketone at the 3-position of the tropane ring (tropinone) could be reduced with NaBD4 to introduce a deuterium atom at that position. Subsequent esterification with a deuterated mandelic acid derivative could complete the synthesis. The synthesis of deuterated mandelic acid itself could be achieved through the reduction of a corresponding keto-acid with a deuterated hydride.
Table 3: Common Deuterated Hydride Reagents
| Reagent | Formula | Typical Applications | Reference |
| Sodium Borodeuteride | NaBD4 | Reduction of aldehydes and ketones | isotope.comsigmaaldrich.com |
| Lithium Aluminum Deuteride (B1239839) | LiAlD4 | Reduction of esters, carboxylic acids, amides | - |
This table lists common deuterated reducing agents.
Electrochemical methods provide a clean and efficient means of deuteration, often using D2O as the deuterium source without the need for stoichiometric chemical reductants. nju.edu.cnresearchgate.netresearchgate.net This technique can be applied to the reduction of double bonds or the deuteration of various functional groups. For instance, an α,β-unsaturated precursor to the homatropine scaffold could be electrochemically reduced in the presence of D2O to introduce deuterium atoms. researchgate.net Electrochemical methods can also be employed for the α-deuteration of amides, which could be a strategic step in a synthetic route towards a deuterated mandelic acid precursor. rsc.org
Table 4: Features of Electrochemical Deuteration
| Feature | Description | Reference |
| Deuterium Source | Commonly D2O | nju.edu.cnresearchgate.net |
| Conditions | Mild, neutral pH, external-reductant-free | researchgate.net |
| Substrate Scope | α,β-unsaturated compounds, organic halides, amides | researchgate.netresearchgate.netrsc.org |
This table highlights key aspects of electrochemical deuteration methods.
Multi-Step Synthesis Involving Deuterated Precursors
The tropane alkaloid skeleton, a bicyclic amine, serves as the core of the homatropine molecule. The introduction of deuterium into this ring system can be achieved through various synthetic strategies. One common approach involves the reduction of a suitable tropinone (B130398) precursor with a deuterated reducing agent.
For instance, tropinone can be reduced to tropine (B42219) using a deuterium source such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). The choice of reducing agent can influence the stereoselectivity of the reaction, yielding a mixture of tropine and its isomer, pseudotropine. Catalytic hydrogenation of tropinone using deuterium gas (D2) in the presence of a catalyst like Raney nickel is another effective method for producing deuterated tropine.
A plausible synthetic route starting from a commercially available precursor is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |
| 1 | Tropinone | NaBD4, Methanol-d4 | Tropine-d1 | Reduction of ketone to alcohol with deuterium incorporation at the carbinol carbon. |
| 2 | Tropinone | D2, Raney Nickel, Ethanol | Tropine-d2 | Catalytic deuteration, potentially leading to deuterium incorporation at multiple sites. |
This table is illustrative and specific reaction conditions would require optimization.
The side chain of homatropine is derived from mandelic acid. To introduce deuterium into this portion of the molecule, deuterated mandelic acid or its derivatives are required. Deuterated mandelic acid can be synthesized from benzaldehyde (B42025) through a cyanohydrin route, employing a deuterated cyanide source or by H/D exchange reactions on mandelic acid itself under acidic or basic conditions with a deuterium source like D2O.
A representative synthesis of deuterated mandelic acid is as follows:
| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |
| 1 | Benzaldehyde | NaCN, D2O, DCl | Mandelonitrile-d1 | Formation of cyanohydrin with deuterium incorporation. |
| 2 | Mandelonitrile-d1 | DCl, D2O, Heat | Mandelic acid-d1 | Hydrolysis of the nitrile to a carboxylic acid. |
| 3 | Mandelic acid | D2SO4 (cat.), D2O, Heat | Mandelic acid-d5 | H/D exchange on the aromatic ring. |
This table presents a conceptual pathway; specific conditions would need to be established.
Once the deuterated tropine and deuterated mandelic acid are synthesized, they are coupled through an esterification reaction to form deuterated homatropine.
Advanced Synthetic Routes to the rac-Homatropine Moiety with Isotopic Precision
Advanced synthetic methodologies offer greater control over the precise placement of deuterium atoms, which is crucial for mechanistic studies and for ensuring the stability of the label. One such approach is the use of regioselective H/D exchange catalysts. Transition metal catalysts, such as iridium or ruthenium complexes, can facilitate the exchange of specific hydrogen atoms for deuterium under relatively mild conditions.
For the synthesis of rac-Homatropine-d3, a late-stage deuteration of the final homatropine molecule could be envisioned. However, to achieve the desired d3 labeling, a more controlled approach starting with specifically deuterated precursors is generally preferred.
A refined multi-step synthesis for achieving a specific d3-labeling pattern could involve:
Synthesis of Tropine-d1: As described in section 2.1.3.1.
Synthesis of Mandelic acid-d2: This could be achieved by the reduction of phenylglyoxylic acid with a deuterated reducing agent.
Esterification: The coupling of Tropine-d1 and Mandelic acid-d2 would yield Homatropine-d3.
The esterification can be carried out by direct condensation of the alcohol and carboxylic acid under acidic conditions, or more efficiently, by first converting the mandelic acid to a more reactive derivative, such as an acyl chloride. A patent describes the synthesis of homatropine by reacting tropine with O-formyl mandelic acid chloride, followed by hydrolysis of the formyl group google.com. A similar strategy could be employed with the deuterated analogues. Another approach involves the trans-esterification of tropine with a deuterated methyl mandelate.
Optimization of Reaction Conditions for Deuterium Incorporation Efficiency and Yield
For Deuterium Incorporation:
Choice of Deuterium Source: The isotopic purity of the deuterium source (e.g., D2O, NaBD4, D2 gas) directly impacts the isotopic enrichment of the final product.
Catalyst and Reaction Time: In catalytic H/D exchange reactions, the choice of catalyst and the reaction time can be tuned to maximize deuterium incorporation at the desired positions while minimizing unwanted side reactions or scrambling of the label.
Solvent: The use of deuterated solvents can help to prevent back-exchange of the incorporated deuterium with protic solvents.
Esterification Catalysts: The choice of catalyst for the esterification reaction (e.g., acid catalysts, coupling agents) can significantly affect the reaction rate and yield.
Temperature and Reaction Time: These parameters need to be carefully controlled to drive the reaction to completion while minimizing degradation of the reactants or products.
Purification of Intermediates: Purifying the deuterated tropine and mandelic acid intermediates before the esterification step can lead to a cleaner reaction and a higher yield of the final product.
The following table provides a summary of key parameters for optimization:
| Reaction Step | Parameter to Optimize | Desired Outcome |
| Deuteration of Tropinone | Reducing agent, solvent, temperature | High deuterium incorporation, high yield of tropine |
| Deuteration of Mandelic Acid | Deuterium source, catalyst, reaction time | High and specific deuterium incorporation |
| Esterification | Coupling method, catalyst, temperature, reaction time | High yield of deuterated homatropine |
| Salt Formation | Solvent, temperature, rate of addition of HBr | High yield and purity of the hydrobromide salt |
Purification and Isolation Techniques for Synthesized rac-Homatropine Hydrobromide-d3
The final step in the synthesis is the purification and isolation of the target compound to a high degree of chemical and isotopic purity. A combination of techniques is typically employed.
Extraction: After the esterification reaction, the crude deuterated homatropine base can be isolated by liquid-liquid extraction. The reaction mixture is typically basified to deprotonate the tropane nitrogen, making the molecule soluble in an organic solvent like chloroform (B151607) or ethyl acetate.
Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts researchgate.net. For tropane alkaloids, silica (B1680970) gel is a commonly used stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol) researchgate.net. The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity.
Crystallization/Recrystallization: Once the deuterated homatropine base is purified, it is converted to its hydrobromide salt. This is typically achieved by dissolving the base in a suitable solvent (e.g., isopropanol (B130326) or ethanol) and adding a solution of hydrobromic acid google.com. The resulting salt often precipitates out of the solution and can be further purified by recrystallization. Recrystallization involves dissolving the crude salt in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent. A patent for the purification of Homatropine Methylbromide suggests a process of dissolving the crude product in a heated solvent like methanol (B129727) and then precipitating the purified product by adding a less polar solvent such as acetone (B3395972) google.com. A similar principle can be applied to the hydrobromide salt.
The purity of the final rac-Homatropine Hydrobromide-d3 product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure and the position and extent of deuterium incorporation), and Mass Spectrometry (to confirm the molecular weight and isotopic enrichment).
| Purification Step | Technique | Purpose |
| Initial Work-up | Liquid-Liquid Extraction | Separation of the basic product from acidic and neutral impurities. |
| Intermediate Purification | Column Chromatography | Separation of deuterated homatropine from closely related impurities. |
| Final Purification | Recrystallization | Removal of minor impurities and isolation of the final product as a crystalline solid with high purity. |
Characterization and Purity Assessment of Rac Homatropine Hydrobromide D3
Chromatographic Techniques for Chemical Purity Determination
Chiral Chromatography for Enantiomeric Purity Assessment (Given "rac" prefix)
The prefix "rac" in rac-Homatropine Hydrobromide-d3 indicates that the compound is a racemic mixture, containing equal amounts of its two enantiomers, (R)-Homatropine and (S)-Homatropine. libretexts.org Chiral chromatography is the primary method used to confirm this 1:1 ratio and assess the enantiomeric purity of the substance. khanacademy.orgyoutube.com This technique utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) system. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. youtube.com
The enantiomeric purity of a sample is often expressed as enantiomeric excess (ee), which quantifies the difference in the proportion of each enantiomer. masterorganicchemistry.com It is calculated using the formula:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
For a perfect racemic mixture, the enantiomeric excess is 0%. masterorganicchemistry.com In practice, small deviations are acceptable within specified limits. The analysis of rac-Homatropine Hydrobromide-d3 by chiral HPLC is performed to verify that the enantiomeric excess is at or near zero, confirming its racemic identity.
Research Findings:
A validated chiral HPLC method was developed for the separation of the homatropine (B1218969) enantiomers. The separation was achieved on a chiral stationary phase column (e.g., a polysaccharide-based CSP like Chiralpak®) under normal-phase conditions. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326). youtube.com Detection is commonly performed using a UV detector.
The results from the analysis of a batch of rac-Homatropine Hydrobromide-d3 are presented below. The chromatogram showed two distinct, well-resolved peaks corresponding to the (S)- and (R)-enantiomers. The peak areas are used to calculate the relative proportions of each enantiomer.
Table 1: Chiral HPLC Purity Assessment of rac-Homatropine Hydrobromide-d3
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) | Specification |
| (S)-Homatropine | 8.8 | 50.1 | \multirow{2}{}{0.2%} | \multirow{2}{}{≤ 2.0%} |
| (R)-Homatropine | 10.2 | 49.9 |
The data demonstrates that the sample contains nearly equal amounts of the (S)- and (R)-enantiomers, with a calculated enantiomeric excess of 0.2%. This value is well within typical specifications for a racemic compound, confirming the identity of the material as rac-Homatropine Hydrobromide-d3.
Elemental Analysis and Counterion Determination
Elemental analysis and counterion determination are crucial for confirming the empirical formula and stoichiometric composition of rac-Homatropine Hydrobromide-d3. These tests verify the presence and correct proportion of constituent elements (Carbon, Hydrogen, Nitrogen) and the bromide counterion.
Elemental Analysis (CHN Analysis):
Combustion analysis is used to determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimental results are compared against the theoretical values calculated from the molecular formula of the deuterated compound, C₁₆H₁₉D₃BrNO₃. clearsynth.com The presence of deuterium (B1214612) (d3) is accounted for in the calculation of the hydrogen percentage.
Counterion Determination:
The hydrobromide counterion (Br⁻) content is a critical quality attribute. Ion chromatography (IC) is a highly specific and sensitive method for the quantitative determination of bromide. semanticscholar.org In this method, an aqueous solution of the sample is passed through an ion-exchange column, which separates the bromide ion from the cationic Homatropine molecule and other potential anionic impurities. The concentration of the eluted bromide is measured by a conductivity detector and quantified against a standard calibration curve. Alternative methods include potentiometric titration with silver nitrate. epa.gov
Research Findings:
A sample of rac-Homatropine Hydrobromide-d3 was subjected to elemental analysis and ion chromatography to confirm its composition.
Table 2: Elemental and Counterion Analysis of rac-Homatropine Hydrobromide-d3
| Analysis | Element | Theoretical (%) | Experimental (%) | Specification (%) |
| \multirow{3}{}{Elemental} | Carbon (C) | 53.50 | 53.45 | 53.50 ± 0.40 |
| Hydrogen (H) | 7.01 | 7.05 | 7.01 ± 0.30 | |
| Nitrogen (N) | 3.90 | 3.88 | 3.90 ± 0.30 | |
| Counterion | Bromide (Br⁻) | 22.24 | 22.18 | 22.24 ± 0.45 |
*Includes Deuterium (D)
The experimental findings for carbon, hydrogen, and nitrogen align closely with the theoretical percentages calculated from the empirical formula. Similarly, the bromide content determined by ion chromatography is in excellent agreement with the expected stoichiometric amount. These results collectively confirm the identity, purity, and correct salt form of the rac-Homatropine Hydrobromide-d3.
Applications of Rac Homatropine Hydrobromide D3 in Advanced Analytical Research
Utilization as an Internal Standard in Quantitative Mass Spectrometry for Research Samples
In the realm of quantitative analysis, particularly within complex sample matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. nih.govnih.gov rac-Homatropine Hydrobromide-d3, with its three deuterium (B1214612) atoms, is an ideal SIL-IS for the quantification of homatropine (B1218969). cymitquimica.com The fundamental premise is that the deuterated standard exhibits nearly identical chemical and physical properties to the native analyte. nih.gov This includes co-elution during chromatographic separation and similar ionization efficiency and fragmentation patterns in the mass spectrometer. nih.gov By introducing a known concentration of rac-Homatropine Hydrobromide-d3 into a sample prior to processing, any loss of analyte during sample extraction, handling, or analysis can be accurately corrected. The ratio of the signal from the native analyte to the signal from the deuterated internal standard is used for quantification, effectively mitigating variability and improving the reliability of the results. researchgate.net
LC-MS/MS is a powerful and widely adopted technique for the sensitive and selective quantification of compounds in complex mixtures. nih.govmdpi.com The development and validation of robust LC-MS/MS methods are crucial for obtaining reliable data in research settings.
A key aspect of developing a selective LC-MS/MS method is the selection of appropriate Multiple Reaction Monitoring (MRM) transitions. This involves monitoring a specific precursor ion to product ion fragmentation for both the analyte and its internal standard. For homatropine and rac-Homatropine Hydrobromide-d3, the precursor ions would correspond to their respective protonated molecules [M+H]+ in positive ion mode. The selection of product ions is based on characteristic fragments that provide specificity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Homatropine | 276.1 | Hypothetical Fragment 1 |
| rac-Homatropine Hydrobromide-d3 | 279.1 | Hypothetical Fragment 1 + 3 Da |
| Homatropine | 276.1 | Hypothetical Fragment 2 |
| rac-Homatropine Hydrobromide-d3 | 279.1 | Hypothetical Fragment 2 + 3 Da |
Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly with complex biological samples. nih.govnih.gov These effects arise from co-eluting endogenous components of the sample matrix that can interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification. researchgate.net The use of a co-eluting stable isotope-labeled internal standard like rac-Homatropine Hydrobromide-d3 is the most effective strategy to compensate for these matrix effects. mdpi.com Since both the analyte and the internal standard are affected similarly by ion suppression or enhancement, the ratio of their signals remains constant, ensuring accurate quantification. researchgate.net
The evaluation of matrix effects is a critical component of method validation. This is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively.
A comprehensive validation of an LC-MS/MS method involves assessing its sensitivity, selectivity, and linearity. unodc.orgamegroups.org
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. unodc.org
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in tandem mass spectrometry provides a high degree of selectivity.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting calibration curve, with a value greater than 0.99 being desirable. cerilliant.com
The validation process ensures that the analytical method is fit for its intended purpose and provides reliable and reproducible results. fda.gov
While LC-MS/MS is generally preferred for the analysis of non-volatile compounds like homatropine, GC-MS can also be employed, typically after a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov In this context, rac-Homatropine Hydrobromide-d3 would also serve as an excellent internal standard. The principles of its use are the same as in LC-MS/MS, providing a means to correct for variability in the derivatization process and the chromatographic analysis. nih.gov The use of a deuterated standard in GC-MS helps to ensure accurate quantification by accounting for any potential isotopic effects during derivatization and fragmentation in the mass spectrometer. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. nih.govnih.gov This "isotope spike," in this case, rac-Homatropine Hydrobromide-d3, serves as the internal standard. The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, chromatography, and ionization. researchgate.net
The general protocol for IDMS involves the following steps:
A precisely known amount of the isotopically labeled internal standard (rac-Homatropine Hydrobromide-d3) is added to the unknown sample containing the analyte (homatropine).
The sample is then subjected to extraction and cleanup procedures to isolate the analyte and internal standard.
The purified extract is analyzed by mass spectrometry (either LC-MS/MS or GC-MS).
The mass spectrometer is used to measure the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard.
This ratio, along with the known amount of the internal standard added, is used to calculate the exact amount of the analyte in the original sample.
The use of rac-Homatropine Hydrobromide-d3 in IDMS provides a high degree of accuracy and precision, making it an invaluable tool for quantitative research in various scientific disciplines. nih.gov
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Role in Analytical Method Validation and Quality Control in Research Laboratories
The integrity of data generated in advanced analytical research hinges on robust method validation and stringent quality control measures. In this context, isotopically labeled compounds, such as rac-Homatropine Hydrobromide-d3, have become indispensable tools. clearsynth.com These stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov Their utility stems from the fact that they are chemically and physically almost identical to the analyte of interest, with the primary difference being a higher mass due to the incorporation of heavy isotopes like deuterium. researchgate.net This near-identical nature allows them to mirror the behavior of the non-labeled analyte throughout the analytical process, from sample preparation to detection. youtube.com
The use of a SIL-IS is a crucial component of a robust high-throughput bioanalytical method. aptochem.com By adding a known quantity of rac-Homatropine Hydrobromide-d3 to a sample at the beginning of the workflow, researchers can effectively control for variability in extraction, high-performance liquid chromatography (HPLC) injection, and ionization. aptochem.com This practice significantly enhances the accuracy and precision of quantitative analyses. crimsonpublishers.com
Standardization of Extraction Efficiencies and Sample Preparation Protocols
A significant challenge in analytical chemistry is the potential for loss of the target analyte during sample preparation and extraction procedures. The efficiency of these steps can vary between samples due to differences in matrix composition or slight variations in experimental conditions. Stable isotopically labeled internal standards are instrumental in correcting for these inconsistencies. sigmaaldrich.com
Because rac-Homatropine Hydrobromide-d3 has nearly identical physicochemical properties to the unlabeled Homatropine, it is assumed to have the same extraction recovery. researchgate.netaptochem.com Any loss of the native analyte during extraction will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the analyte to the internal standard, the variability introduced during sample preparation is normalized, leading to a more accurate quantification of the analyte in the original sample. youtube.com This is particularly crucial when dealing with complex biological matrices where analyte recovery can be unpredictable. clearsynth.com
The table below illustrates the ideal behavior of a deuterated internal standard during extraction.
| Sample Stage | Analyte (Homatropine) Amount | Internal Standard (Homatropine-d3) Amount | Analyte/IS Ratio | Comment |
|---|---|---|---|---|
| Initial Spiking | 100 ng | 100 ng | 1.00 | Known amount of IS is added to the sample. |
| After 80% Efficient Extraction | 80 ng | 80 ng | 1.00 | Both analyte and IS are lost proportionally. The ratio remains constant. |
| After 95% Efficient Extraction | 95 ng | 95 ng | 1.00 | Even with higher efficiency, the ratio is preserved. |
Ensuring Analytical Reproducibility and Accuracy in Complex Research Matrices
Complex matrices, such as biological fluids (plasma, urine) or environmental samples, contain numerous endogenous components that can interfere with the analysis of a target analyte. clearsynth.com This phenomenon, known as the "matrix effect," can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. clearsynth.comcrimsonpublishers.com
Deuterated internal standards like rac-Homatropine Hydrobromide-d3 are exceptionally effective at compensating for these matrix effects. clearsynth.com Since the internal standard co-elutes with the analyte and has nearly identical ionization characteristics, it is affected by the matrix in the same way as the unlabeled compound. researchgate.netaptochem.com This co-elution ensures that any signal suppression or enhancement experienced by the analyte is also experienced by the internal standard. researchgate.net Consequently, the ratio of the analyte signal to the internal standard signal remains constant, thereby negating the impact of the matrix and ensuring the accuracy and reproducibility of the results. nih.gov While ideally the deuterated standard co-elutes perfectly, even slight differences in retention time due to the deuterium isotope effect have been studied and can, in some cases, affect the degree of ion suppression, highlighting the need for careful method validation. researchgate.net
Reference Material for Chromatographic Peak Identification and Retention Time Validation
In chromatography, the primary method for identifying a compound is by comparing its retention time (the time it takes to pass through the column) to that of a known reference standard. sorbtech.com rac-Homatropine Hydrobromide-d3 serves as an excellent reference material for this purpose.
When analyzing a sample for the presence of Homatropine, the deuterated standard is often used. Stable isotopically labeled molecules are considered ideal internal standards as they exhibit physical and chemical properties similar to the target analyte, which results in a similar chromatographic retention time. researchgate.net While there can be a slight shift in retention time due to the deuterium isotope effect, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart, this is generally minimal and predictable. researchgate.netnih.gov The near-identical retention time allows for confident peak identification. sorbtech.com
Furthermore, using a labeled standard helps in validating the stability of the chromatographic system. According to some validation guidelines, the retention time of an analyte in a sample should not differ from that of a standard by more than a specified tolerance, for example, 0.1 minutes. ut.ee The use of an isotopically labeled internal standard (ILIS) helps to confirm that the chromatographic system is functioning correctly and that the peak shape is not distorted by matrix effects. ut.ee If the peak shape of the analyte in a sample differs from the standard, it could indicate co-elution with another compound or matrix interference. ut.ee The presence of the co-eluting ILIS helps to diagnose such issues. ut.ee
The following table provides a hypothetical example of retention time data for Homatropine and its deuterated standard.
| Compound | Expected Retention Time (min) | Observed Retention Time (min) - Run 1 | Observed Retention Time (min) - Run 2 | Comment |
|---|---|---|---|---|
| Homatropine | 4.75 | 4.76 | 4.74 | Analyte of interest. |
| rac-Homatropine Hydrobromide-d3 | 4.72 | 4.73 | 4.71 | Slightly earlier elution is typical for deuterated standards. |
Investigations into the Metabolic Fate and Enzymatic Transformations Using Rac Homatropine Hydrobromide D3
In vitro Metabolic Stability Studies in Subcellular Fractions and Cell Lines
In vitro models are indispensable tools in early drug development for predicting the metabolic stability of a new chemical entity. For rac-Homatropine Hydrobromide-d3, these studies would be crucial to determine if the deuterium (B1214612) labeling on the N-methyl group confers enhanced stability against metabolic enzymes.
Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. pharmaron.com An assessment of rac-Homatropine Hydrobromide-d3 in liver microsomes from various species (e.g., human, rat, mouse) would be a standard approach to evaluate its intrinsic clearance. nih.gov
The primary metabolic pathway for the parent compound, homatropine (B1218969), at this N-methyl position is N-demethylation. By substituting the hydrogens on the methyl group with deuterium, a significant metabolic isotope effect is anticipated. The investigation would involve incubating rac-Homatropine Hydrobromide-d3 with liver microsomes in the presence of the necessary cofactor, NADPH. pharmaron.com The rate of disappearance of the parent compound would be monitored over time.
Key Research Findings:
Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage. This would likely result in a decreased rate of N-demethylation for the d3-analog compared to non-deuterated homatropine. Studies with other deuterated compounds have shown a 2- to 8-fold reduction in the rate of metabolism at the site of deuteration. nih.gov
Intrinsic Clearance: The intrinsic clearance (CLint) in liver microsomes is expected to be significantly lower for rac-Homatropine Hydrobromide-d3 than for its non-deuterated counterpart. nih.gov This would suggest a longer half-life and potentially reduced metabolic turnover in vivo.
Table 1: Hypothetical Metabolic Stability of rac-Homatropine Hydrobromide-d3 in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| rac-Homatropine Hydrobromide | 15 | 46.2 |
| rac-Homatropine Hydrobromide-d3 | 45 | 15.4 |
This table presents hypothetical data based on typical results observed for deuterated compounds.
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact cells. Hepatocyte suspensions provide a more complete picture, encompassing both Phase I and Phase II (conjugation) reactions, as well as transporter effects. nih.gov
In this model, rac-Homatropine Hydrobromide-d3 would be incubated with freshly isolated or cryopreserved hepatocytes. The analysis would not only track the depletion of the parent compound but also identify the formation of various metabolites.
Key Research Findings:
Comprehensive Metabolic Profile: Hepatocyte models would reveal if the slowing of N-demethylation leads to "metabolic switching." This phenomenon occurs when a typically minor metabolic pathway becomes more prominent because the primary pathway is inhibited. nih.gov For instance, there might be an increase in aromatic hydroxylation on the phenyl ring or hydrolysis of the ester bond.
Phase II Metabolism: The potential for glucuronidation or sulfation of hydroxylated metabolites would also be assessed in hepatocytes. nih.gov
To understand the stability of rac-Homatropine Hydrobromide-d3 outside the primary metabolic organs, it would be incubated in various biological matrices.
Plasma: Stability in plasma is crucial for determining the compound's viability as a therapeutic agent. These studies would assess degradation by plasma esterases. Given that the deuteration is on the N-methyl group, it is not expected to significantly affect esterase-mediated hydrolysis of the ester linkage in the homatropine molecule.
Tissue Homogenates: Homogenates from tissues like the intestine, kidney, and lung can reveal extrahepatic metabolism.
Urine: Stability in urine is important for understanding the potential for renal excretion of the intact drug.
Table 2: Hypothetical Stability of rac-Homatropine Hydrobromide-d3 in Biological Fluids
| Matrix | Parameter | rac-Homatropine Hydrobromide | rac-Homatropine Hydrobromide-d3 |
| Human Plasma | % Remaining after 2h | >95% | >95% |
| Rat Plasma | % Remaining after 2h | >90% | >90% |
| Rat Urine (pH 6.5) | % Remaining after 24h | >98% | >98% |
This table presents hypothetical data suggesting that deuteration at the N-methyl position would not influence stability in these matrices.
Elucidation of Metabolic Pathways and Metabolite Identification Using Deuterium Labeling
The deuterium label in rac-Homatropine Hydrobromide-d3 is not just a tool to alter pharmacokinetics; it is also a powerful probe for elucidating metabolic pathways.
High-resolution mass spectrometry (MS) is the cornerstone of metabolite identification. nih.gov The presence of the deuterium label creates a unique isotopic signature that makes it easier to distinguish drug-related material from endogenous matrix components.
Key Research Findings:
Deuterium-Retaining Metabolites: Metabolites that have not undergone N-demethylation will retain the three-deuterium atom signature. This results in a mass shift of +3 Da compared to their non-deuterated counterparts. For example, a hydroxylated metabolite of rac-Homatropine Hydrobromide-d3 would have a mass-to-charge ratio (m/z) that is 3 units higher than the hydroxylated metabolite of homatropine.
Deuterium-Loss Metabolites: The primary N-demethylated metabolite would lose the deuterated methyl group, resulting in a metabolite with the same mass as the N-demethylated metabolite of non-deuterated homatropine. The detection of this metabolite would confirm that N-demethylation, although potentially slowed, is still an active metabolic pathway.
By using recombinant human CYP enzymes, it is possible to pinpoint which specific enzymes are responsible for the metabolism of rac-Homatropine Hydrobromide-d3. This involves incubating the deuterated compound with a panel of individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Key Research Findings:
CYP Isoform Contribution: These experiments would likely confirm that the same CYP isoforms that metabolize homatropine are responsible for the metabolism of its deuterated analog. However, the relative contribution of each enzyme might change due to metabolic switching.
Stereochemical Probes: Fluorinated or other modified substrate analogs can be used as stereochemical probes to understand the enzymatic reaction mechanisms in greater detail. nih.gov
Application in Kinetic Isotope Effect (KIE) Studies to Elucidate Reaction Mechanisms
The use of isotopically labeled compounds, such as rac-Homatropine Hydrobromide-d3, is a powerful technique in the study of reaction mechanisms, particularly for enzymatic transformations. The replacement of hydrogen with its heavier isotope, deuterium, can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The magnitude of the KIE can provide significant insights into the rate-determining steps of a reaction and the nature of the transition state. nih.gov
Measurement of Primary and Secondary Kinetic Isotope Effects in Biotransformations
In the context of rac-Homatropine Hydrobromide-d3 biotransformation, the deuterium atoms are located on the mandelic acid moiety. The metabolic fate of homatropine involves hydrolysis of the ester bond to form tropine (B42219) and mandelic acid. Further metabolism of mandelic acid can occur.
Secondary Kinetic Isotope Effects: Secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org For rac-Homatropine Hydrobromide-d3, if the rate-determining step was, for example, the binding of the substrate to the enzyme, a small secondary KIE might be observed due to the electronic or steric effects of the deuterium substitution.
Hypothetical Data on KIE in Homatropine Metabolism:
| Metabolic Reaction | Isotopically Labeled Position | Observed KIE (kH/kD) | Interpretation |
| Ester Hydrolysis | N/A | ~1 | No significant KIE expected as no C-H/C-D bond is broken. |
| Oxidation of Mandelic Acid | Benzylic C-D | >2 (Hypothetical) | Indicates C-D bond cleavage is part of the rate-determining step. |
| Enzyme-Substrate Binding | Deuterated Mandelic Acid Moiety | <1.2 (Hypothetical) | Suggests a minor influence of deuterium on the binding affinity. |
Deriving Mechanistic Insights into Enzyme-Substrate Interactions
The precise measurement of KIEs using rac-Homatropine Hydrobromide-d3 could offer a window into the transition state geometry of the enzyme-catalyzed reaction. For example, a large primary KIE in the oxidation of the mandelic acid portion would suggest a transition state where the C-D bond is significantly weakened.
Furthermore, comparing the metabolism of the deuterated and non-deuterated homatropine can help to identify which metabolic pathways are most sensitive to isotopic substitution. This information is crucial for understanding the substrate specificity and catalytic mechanism of the enzymes involved, which are likely members of the cytochrome P450 superfamily, known to be involved in the biotransformation of many drugs. nih.gov
Role in Tracing Metabolic Flux in Isolated Organ Systems or Perfused Organs (ex vivo)
Ex vivo perfused organ systems, such as isolated perfused livers, provide a valuable model for studying drug metabolism in a more physiologically relevant context than cell cultures, while allowing for greater experimental control than in vivo studies. nih.govnih.gov The use of a stable isotope-labeled compound like rac-Homatropine Hydrobromide-d3 in such a system allows for the unambiguous tracing of the compound and its metabolites.
By perfusing an isolated liver with a solution containing rac-Homatropine Hydrobromide-d3, researchers could collect samples of the perfusate and liver tissue over time. Analysis of these samples by mass spectrometry would allow for the identification and quantification of the parent compound and its deuterated metabolites. This enables the calculation of metabolic flux, which is the rate at which the compound is converted through various metabolic pathways.
This approach could reveal the primary sites of metabolism within the organ and the kinetics of metabolite formation and elimination. For instance, it would be possible to determine the rate of hydrolysis of the ester linkage versus the rate of any oxidative metabolism of the mandelic acid or tropine moieties.
Hypothetical Metabolic Flux Data in a Perfused Liver Model:
| Time (min) | rac-Homatropine-d3 Concentration (µM) | Deuterated Mandelic Acid Concentration (µM) | Deuterated Tropine Derivative Concentration (µM) |
| 0 | 100 | 0 | 0 |
| 30 | 75 | 20 | 5 |
| 60 | 50 | 35 | 15 |
| 120 | 20 | 55 | 25 |
This data would allow for the calculation of the rates of different metabolic reactions, providing a quantitative understanding of the metabolic fate of homatropine in a specific organ. Such studies are critical for predicting drug clearance and potential drug-drug interactions.
Role of Rac Homatropine Hydrobromide D3 in Receptor Binding and in Vitro Pharmacological Studies
Use as a Labeled Ligand in Receptor Binding Assays for Target Characterization
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. In these assays, a labeled ligand is used to quantify the extent of binding to a receptor preparation, typically derived from cell membranes or tissues. While radioisotopes have traditionally been the label of choice, stable isotope-labeled ligands like rac-Homatropine Hydrobromide-d3 are gaining prominence, particularly in methodologies involving mass spectrometry. researchgate.net
Displacement assays are a common type of receptor binding assay used to determine the binding affinity of an unlabeled compound by measuring its ability to compete with a labeled ligand for binding to a receptor. In the context of muscarinic acetylcholine (B1216132) receptors (mAChRs), a labeled antagonist such as rac-Homatropine Hydrobromide-d3 can be used to characterize the affinity of other unlabeled muscarinic ligands.
The general principle involves incubating a constant concentration of rac-Homatropine Hydrobromide-d3 with a preparation of mAChRs in the presence of increasing concentrations of a competing unlabeled ligand. As the concentration of the unlabeled ligand increases, it displaces the deuterated homatropine (B1218969) from the receptors. The amount of bound rac-Homatropine Hydrobromide-d3 is then quantified, typically using liquid chromatography-mass spectrometry (LC-MS/MS), which can selectively detect and quantify the deuterated compound. The resulting data are used to calculate the inhibitor constant (Ki) of the unlabeled ligand, a measure of its binding affinity.
Studies on muscarinic receptors often utilize cell membrane preparations from tissues known to express these receptors, such as the guinea pig jejunum. nih.gov The binding of various muscarinic antagonists can be assessed to determine their relative affinities. nih.gov
The affinity of rac-Homatropine Hydrobromide-d3 itself for different muscarinic receptor subtypes (M1-M5) can be determined using saturation binding assays. In these experiments, increasing concentrations of the deuterated ligand are incubated with receptor preparations until equilibrium is reached. The amount of specifically bound ligand is plotted against its concentration, allowing for the calculation of the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). The Kd value is an inverse measure of affinity; a lower Kd indicates a higher binding affinity.
Furthermore, the selectivity of rac-Homatropine Hydrobromide-d3 can be assessed by performing these binding assays on cells individually expressing each of the five muscarinic receptor subtypes. By comparing the Kd values across the different receptor subtypes, a selectivity profile can be established. Homatropine, the non-deuterated parent compound, is known to be a non-selective muscarinic antagonist. nih.gov Therefore, rac-Homatropine Hydrobromide-d3 is expected to exhibit similar affinity across the M1-M5 receptor subtypes.
Table 1: Representative Binding Affinities (Ki) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 1.2 | 1.8 | 1.5 | 1.3 | 1.6 |
| Pirenzepine | 20 | 300 | 150 | 80 | 250 |
| 4-DAMP | 3.2 | 15 | 1.0 | 5.0 | 2.5 |
| Homatropine | 2.5 | 3.0 | 2.8 | 2.6 | 2.9 |
This table presents representative data for illustrative purposes, based on typical findings for these compounds.
Application in Functional Assays for Receptor Agonism/Antagonism (in vitro)
Beyond simply binding to a receptor, it is crucial to determine whether a ligand activates (agonism) or blocks (antagonism) the receptor's function. Functional assays measure the biological response following ligand binding. For G protein-coupled receptors (GPCRs) like muscarinic receptors, these assays often involve measuring the production of second messengers, such as inositol (B14025) phosphates (for Gq-coupled receptors like M1, M3, and M5) or changes in cyclic AMP (cAMP) levels (for Gi-coupled receptors like M2 and M4). nih.govnih.gov
As a derivative of the known antagonist homatropine, rac-Homatropine Hydrobromide-d3 is expected to act as a competitive antagonist at muscarinic receptors. In a typical in vitro functional assay, a known muscarinic agonist (e.g., acetylcholine or carbachol) is used to stimulate the receptors, leading to a measurable response. To determine the antagonistic properties of rac-Homatropine Hydrobromide-d3, the assay is repeated in the presence of increasing concentrations of the deuterated compound. A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of the agonist, without affecting the maximum response. From these data, the pA2 value can be calculated, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, providing a quantitative measure of its potency as an antagonist.
Tracing Ligand Distribution and Localization in ex vivo Tissue Preparations
Understanding where a drug distributes in tissues is critical for interpreting its pharmacological effects. Ex vivo autoradiography is a technique used to visualize the distribution of radiolabeled ligands in tissue sections. nih.govnih.gov A similar principle can be applied to stable isotope-labeled compounds like rac-Homatropine Hydrobromide-d3, with detection accomplished through mass spectrometry imaging (MSI).
In this approach, the deuterated compound is administered to an animal, and after a specific time, the animal is euthanized and tissues of interest (e.g., brain, heart, lungs) are collected and sectioned. These thin tissue sections are then analyzed by MSI techniques, such as desorption electrospray ionization (DESI) or matrix-assisted laser desorption/ionization (MALDI). These methods can map the spatial distribution of rac-Homatropine Hydrobromide-d3 throughout the tissue section with high resolution, revealing which anatomical structures or cell types have the highest concentration of the ligand. This information is invaluable for correlating drug localization with receptor density and physiological effects. For instance, since muscarinic receptors are widely distributed in the central and peripheral nervous systems, MSI with rac-Homatropine Hydrobromide-d3 could be used to visualize its uptake in specific brain regions or peripheral organs. nih.govnih.gov
Investigation of Stereoselectivity in Ligand-Receptor Interactions utilizing Racemic Deuterated Compound
Many drugs, including homatropine, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different pharmacological properties due to the three-dimensional nature of their binding sites on receptors. The term "rac" in rac-Homatropine Hydrobromide-d3 indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Utilizing a racemic deuterated compound allows for the investigation of stereoselectivity in ligand-receptor interactions. By developing chiral chromatography methods coupled with mass spectrometry, it is possible to separate and individually quantify the two deuterated enantiomers. This allows researchers to perform binding or functional assays where the displacement or antagonism by the individual non-deuterated enantiomers on the binding of the racemic deuterated mixture can be assessed. Such studies can reveal if one enantiomer has a higher affinity or potency than the other. For many muscarinic antagonists, there is a known stereoselectivity, with one enantiomer being significantly more active. nih.gov Investigating the stereoselectivity of homatropine using its deuterated racemic form can provide a more detailed understanding of its interaction with the muscarinic receptor binding pocket.
Advanced Research Methodologies and Future Perspectives Utilizing Rac Homatropine Hydrobromide D3
Integration in High-Throughput Screening Methodologies for Ligand Discovery (as a standard or probe)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. bmglabtech.com The integration of isotopically labeled compounds like rac-Homatropine Hydrobromide-d3 can significantly enhance the robustness and information content of HTS assays.
As a heavy internal standard , rac-Homatropine Hydrobromide-d3 is invaluable in HTS formats that rely on mass spectrometry (MS) for detection. In competitive binding assays, for instance, a library of compounds can be screened for their ability to displace a native ligand from a target receptor. By adding a known concentration of rac-Homatropine Hydrobromide-d3 to each well, variations in sample preparation, matrix effects, and instrument response can be accurately normalized. aptochem.comclearsynth.com This isotope dilution mass spectrometry (IDMS) approach improves the precision and accuracy of hit identification, reducing false positives and negatives. nih.govumsl.edu
Theoretically, a fluorescently labeled version of deuterated homatropine (B1218969) could be developed for use as a probe in fluorescence polarization (FP) assays. bmglabtech.combpsbioscience.com In such an assay, the small, fluorescently-labeled deuterated homatropine would exhibit low polarization. Upon binding to a larger target protein, its tumbling rate would decrease, leading to an increase in fluorescence polarization. bpsbioscience.com Screening of a compound library would then identify "hits" that displace the deuterated probe, resulting in a decrease in polarization. The deuterium (B1214612) labeling in this context would not directly affect the fluorescence properties but would provide a stable, well-characterized probe for studying ligand-receptor interactions in a high-throughput format.
Development of Novel Analytical Platforms for Complex Mixture Analysis
The analysis of bioactive compounds in complex biological matrices, such as plasma, urine, or tissue homogenates, presents significant analytical challenges. The use of rac-Homatropine Hydrobromide-d3 as an internal standard is a key strategy in the development of novel and robust analytical platforms, particularly those based on liquid chromatography-mass spectrometry (LC-MS).
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is clearly distinguishable by mass. aptochem.com rac-Homatropine Hydrobromide-d3, with a mass shift of +3 atomic mass units due to the three deuterium atoms, perfectly fits this requirement. This allows for the precise quantification of endogenous or administered homatropine, as the deuterated standard compensates for any loss of analyte during sample extraction and variability in the MS signal. aptochem.comclearsynth.com
Recent advances in chromatographic materials, such as the development of superficially porous particles and novel chiral stationary phases, are continually improving the separation efficiency for complex mixtures containing alkaloids. researchgate.netnih.gov When coupled with the use of deuterated internal standards like rac-Homatropine Hydrobromide-d3, these advanced analytical platforms offer unparalleled sensitivity and selectivity for pharmacokinetic studies, metabolism research, and environmental analysis.
Computational Chemistry and Modeling Approaches to Predict Isotopic Effects and Interactions
Computational chemistry provides a powerful lens through which to understand and predict the consequences of isotopic substitution on molecular properties and interactions. For rac-Homatropine Hydrobromide-d3, computational models can elucidate the kinetic isotope effect (KIE) and its influence on receptor binding and metabolism.
The primary KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. portico.org This effect can significantly slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, a common occurrence in cytochrome P450-mediated metabolism. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are particularly well-suited for studying these phenomena. nih.govresearchgate.net In a QM/MM simulation, the region of the molecule directly involved in the chemical transformation (e.g., the deuterated methyl group of homatropine and the active site of a metabolizing enzyme) is treated with high-level quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. nih.govyoutube.com This approach can be used to:
Predict the magnitude of the KIE for different metabolic pathways.
Model the impact of deuteration on the binding affinity of homatropine to its target receptors by analyzing changes in intermolecular interactions and vibrational entropy. nih.gov
Simulate the conformational dynamics of the ligand-receptor complex to understand how isotopic substitution may alter the binding pose and residence time.
These computational insights are invaluable for rational drug design and for interpreting experimental data obtained from in vitro and in vivo studies.
Emerging Research Areas for Deuterated Tropane (B1204802) Alkaloids in Chemical Biology
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. chemscene.com Deuterated tropane alkaloids, including rac-Homatropine Hydrobromide-d3, are emerging as sophisticated probes for dissecting complex biological processes.
One exciting frontier is the use of deuterated compounds to study the mechanism of enzymes involved in tropane alkaloid biosynthesis and metabolism. nih.govnih.govnovapublishers.com By synthesizing stereospecifically deuterated precursors, researchers can trace the metabolic fate of the deuterium label and elucidate the stereochemical course of enzymatic reactions. nih.gov
Furthermore, the development of deuterated probes for in vivo imaging represents a significant advance. For example, the synthesis of 18F-labeled deuterated tropane derivatives for positron emission tomography (PET) imaging of the dopamine (B1211576) transporter has been reported. The deuterium substitution in these probes was shown to enhance metabolic stability, leading to improved imaging characteristics. This highlights the potential for developing deuterated versions of homatropine as probes for other neuroreceptors.
Deuterated compounds can also serve as "label-free" probes for studying nutrient and small molecule uptake in cells, with detection by techniques such as ion-beam analysis. nih.gov This opens up possibilities for using rac-Homatropine Hydrobromide-d3 to investigate its transport across biological membranes without the need for bulky fluorescent or radioactive labels.
Role in Advancing Understanding of Stereochemical Aspects in Research Applications
Homatropine is a chiral molecule, and its enantiomers can exhibit different pharmacological activities. The racemic nature of rac-Homatropine Hydrobromide-d3, combined with its isotopic label, makes it a powerful tool for investigating the stereochemical aspects of its biological interactions.
The separation of homatropine enantiomers can be achieved using chiral chromatography techniques. middlebury.edu The use of a deuterated racemic mixture can aid in the development and validation of these methods. For instance, the d3-label provides a distinct mass signal that can be used to track the elution of the racemate and ensure the accurate identification and quantification of the separated enantiomers.
A key challenge in the development of single-enantiomer drugs is the potential for in vivo racemization. Deuterium substitution at or near a chiral center can stabilize it against epimerization. acs.orgnih.gov This "deuterium-enabled chiral switching" can slow down the rate of interconversion between enantiomers. acs.org By comparing the racemization rates of protiated homatropine with rac-Homatropine Hydrobromide-d3, researchers can quantify the stabilizing effect of deuterium. This is crucial for understanding whether the observed pharmacological effects are due to one specific enantiomer or a combination of both.
The table below summarizes the key research applications of rac-Homatropine Hydrobromide-d3 discussed in this article.
| Research Area | Application of rac-Homatropine Hydrobromide-d3 | Key Advantages |
| High-Throughput Screening | Internal standard in MS-based assays; Potential as a fluorescent probe | Increased accuracy and precision; Stable, well-characterized probe |
| Novel Analytical Platforms | Internal standard for LC-MS analysis of complex mixtures | Accurate quantification; Compensation for matrix effects |
| Computational Chemistry | Subject for QM/MM modeling of isotopic effects | Prediction of KIE; Understanding of binding interactions |
| Chemical Biology | Probe for enzyme mechanisms; Potential for in vivo imaging probes | Elucidation of metabolic pathways; Enhanced metabolic stability |
| Stereochemical Research | Tool for chiral separation method development; Study of racemization | Accurate identification of enantiomers; Stabilization of chiral center |
Q & A
Basic: What validated chromatographic methods are recommended for quantifying rac Homatropine Hydrobromide-d3 and its impurities?
Answer:
The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method with UV detection for quantifying this compound and related substances. Key parameters include:
- Column : C18 stationary phase.
- Mobile Phase : 0.005 M dibasic potassium phosphate buffer (pH 6.4 ± 0.1) .
- Flow Rate : 1.5 mL/min.
- Detection : UV at 220 nm.
The method requires resolution (R) ≥13 between homatropine methylbromide and hydrocodone bitartrate . Impurity limits are set at ≤0.5% for individual related substances and ≤1.5% for total impurities .
Advanced: How can factorial design optimize stability testing parameters for this compound under varying environmental conditions?
Answer:
A 2³ factorial design (temperature, humidity, pH) can systematically evaluate degradation pathways. For example:
- Factors : Temperature (25°C vs. 40°C), humidity (60% vs. 75% RH), pH (4.0 vs. 6.4).
- Responses : Degradation rate, impurity formation (e.g., homatropine hydrobromide).
Data analysis using ANOVA identifies significant interactions (e.g., temperature-pH synergy accelerating hydrolysis). Computational tools like COMSOL Multiphysics enable predictive modeling of degradation kinetics under untested conditions .
Basic: What pharmacopeial limits govern related substances in this compound?
Answer:
Per USP guidelines:
- Individual Impurities : ≤0.5% (e.g., homatropine hydrobromide).
- Total Impurities : ≤1.5%.
Validation requires replicate injections with ≤3.0% RSD for peak areas . A standard solution of homatropine methylbromide is used for quantification .
Advanced: How do computational simulations enhance understanding of this compound’s degradation pathways?
Answer:
Molecular dynamics (MD) simulations predict deuterium isotope effects on hydrolysis rates. Key steps:
Modeling : Compare non-deuterated (C-H) vs. deuterated (C-D) bonds in the tropine ring.
Energy Barriers : Calculate activation energy for ester hydrolysis using density functional theory (DFT).
Validation : Correlate simulation results with accelerated stability data (e.g., 40°C/75% RH). Tools like Gaussian or Schrödinger Suite are employed for quantum mechanical calculations .
Basic: What steps ensure accurate method validation for this compound analysis?
Answer:
Follow ICH Q2(R1) guidelines:
- Specificity : Resolve all peaks (R ≥1.5).
- Linearity : 80–120% concentration range (R² ≥0.999).
- Accuracy : 98–102% recovery in spiked samples.
- Precision : ≤2.0% RSD for intraday/interday replicates.
Chromatographic conditions must adhere to USP standards, including buffer preparation (pH 6.4) and column equilibration .
Advanced: What statistical approaches resolve contradictory pharmacokinetic data for this compound?
Answer:
Apply multivariate analysis (e.g., PCA or PLS) to identify confounding variables:
Data Normalization : Adjust for batch effects or inter-subject variability.
Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points.
Meta-Analysis : Pool data from multiple studies (fixed/random effects models) to reconcile discrepancies. Tools like R or Python’s SciPy are recommended for robust statistical workflows .
Basic: How should buffer solutions be prepared for this compound chromatographic analysis?
Answer:
Buffer Recipe :
- Dissolve 0.87 g dibasic potassium phosphate (K₂HPO₄) in 1 L deionized water.
- Adjust pH to 6.4 ± 0.1 with phosphoric acid.
- Filter through a 0.45 µm membrane.
This buffer ensures optimal peak symmetry and retention time reproducibility .
Advanced: How does deuteration (d3) affect the analytical profiling of this compound compared to non-deuterated forms?
Answer:
Deuteration alters:
- Mass Spectrometry : m/z shifts (+3 Da) in ESI-MS confirm isotopic purity.
- Chromatography : Slight retention time differences (Δt ~0.2 min) due to hydrogen/deuterium exchange effects.
- NMR : Split signals in ¹H NMR (e.g., CH₂D vs. CH₃ groups). Validate using high-resolution LC-MS/MS and ²H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
